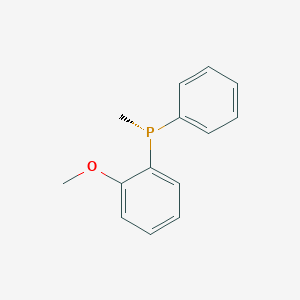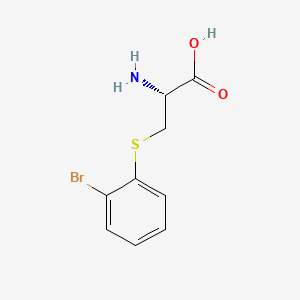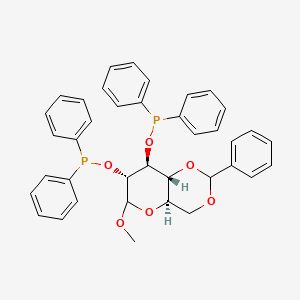![molecular formula C10H22N2O2 B13818044 tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
tert-butyl N-[tert-butyl(methyl)amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[tert-butyl(methyl)amino]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is characterized by its tert-butyl groups, which provide steric hindrance and enhance its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[tert-butyl(methyl)amino]carbamate typically involves the reaction of tert-butyl chloroformate with tert-butyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[tert-butyl(methyl)amino]carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of tert-butyl alcohol and the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is widely used as a protecting group in organic synthesis. It helps in the selective protection of amine groups, allowing for multi-step synthesis without interference from reactive amines .
Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It ensures that the amine groups do not react with other reagents, thus preserving the integrity of the biological molecules .
Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is crucial. It helps in the development of drugs with specific functional groups that require protection during synthesis .
Industry: In the chemical industry, this compound is used in the production of polymers and other materials where selective protection of functional groups is necessary .
Mechanism of Action
The mechanism of action of tert-butyl N-[tert-butyl(methyl)amino]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the methyl group on the amine.
N-Boc-ethanolamine: Contains a hydroxyl group instead of a methyl group.
N-Boc-1,6-diaminohexane: Contains a longer carbon chain between the amine groups.
Uniqueness: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric hindrance. This makes it particularly useful in complex organic synthesis where selective protection is required .
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[tert-butyl(methyl)amino]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)12(7)11-8(13)14-10(4,5)6/h1-7H3,(H,11,13) |
InChI Key |
JNIPOGVBVQFGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



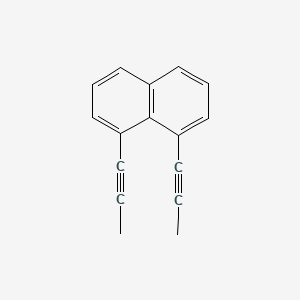
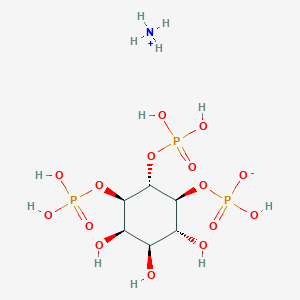
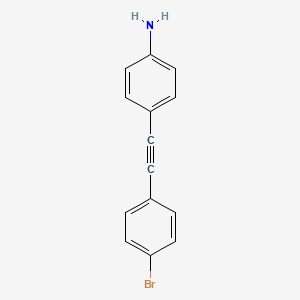
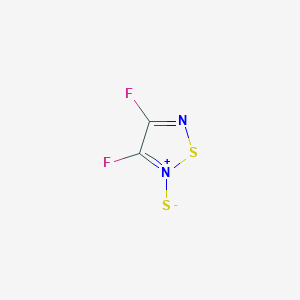
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



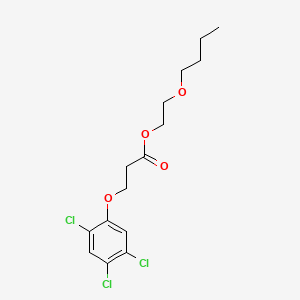
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
